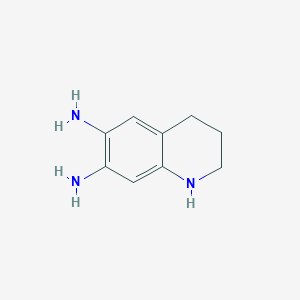1,2,3,4-Tetrahydroquinoline-6,7-diamine
CAS No.:
Cat. No.: VC15996964
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13N3 |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroquinoline-6,7-diamine |
| Standard InChI | InChI=1S/C9H13N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3,10-11H2 |
| Standard InChI Key | HPZPTSWABOFNPU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC(=C(C=C2NC1)N)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
1,2,3,4-Tetrahydroquinoline-6,7-diamine belongs to the tetrahydroquinoline class, featuring a partially hydrogenated quinoline ring system. The saturation of the pyridine ring reduces aromaticity, imparting conformational flexibility compared to fully aromatic quinolines. The 6,7-diamine substitution introduces two primary amine groups, enhancing hydrogen-bonding capacity and electronic density.
Table 1: Key Physicochemical Properties
Synthesis and Derivatives
Synthetic Routes
The synthesis of tetrahydroquinoline derivatives often involves catalytic hydrogenation or cyclization strategies. For 1,2,3,4-Tetrahydroquinoline-6,7-diamine, a plausible route involves the reduction of a nitro-substituted quinoline precursor followed by amination. Source details a related approach for 6,7-dimethoxy-tetrahydroisoquinoline, combining Petasis amino acid synthesis with Pomeranz–Fritsch–Bobbitt cyclization. Adapting this method, chiral aminoacetaldehyde acetals could direct stereoselective formation of the diamine .
Another pathway, inferred from source , employs boron trifluoride catalysts (e.g., ) and silanes for quinoline reduction. For example, diethylsilane reduces quinoline N-oxide to tetrahydroquinoline under mild conditions . Introducing nitro groups at positions 6 and 7 prior to reduction, followed by catalytic hydrogenation, may yield the target diamine.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield/Selectivity | Source |
|---|---|---|---|
| Quinoline reduction | , , CHCl, 25–65°C | 70–90% | |
| Nitro group reduction | , Pd/C, MeOH | >85% |
Applications in Catalysis and Material Science
Asymmetric Catalysis
Chiral diamines are pivotal in enantioselective synthesis. Source highlights rhodium complexes with CAMPY ligands achieving 69% enantiomeric excess (ee) in ATH reactions. The 6,7-diamine motif in 1,2,3,4-Tetrahydroquinoline-6,7-diamine could similarly coordinate metals like Rh or Ru, forming catalysts for ketone or imine reductions .
Polymer and Coordination Chemistry
The compound’s rigid bicyclic structure and dual amines make it a candidate for polymer crosslinking or metal-organic frameworks (MOFs). Its potential as a ligand in luminescent complexes remains unexplored but plausible given the quinoline scaffold’s π-conjugation .
Comparison with Related Compounds
1,2,3,4-Tetrahydroquinoline
The parent compound lacks amino substituents, rendering it less polar and more lipophilic (LogP = 2.29) . It serves primarily as a solvent or intermediate in agrochemical synthesis, whereas the diamine derivative’s functionality expands its utility to pharmaceuticals and catalysis .
6,7-Dimethoxy-tetrahydroisoquinoline
This analog, synthesized via Petasis and Pomeranz–Fritsch–Bobbitt methods, shares the tetrahydroisoquinoline core but differs in substituents. The methoxy groups enhance electron density, influencing reactivity in alkaloid synthesis .
Future Directions and Challenges
Despite its promise, 1,2,3,4-Tetrahydroquinoline-6,7-diamine remains understudied. Key research priorities include:
-
Stereoselective Synthesis: Developing enantioselective routes to access chiral diamine variants for catalytic applications .
-
Biological Profiling: Screening against microbial and cancer cell lines to validate hypothesized activities.
-
Material Applications: Exploring its use in MOFs or as a ligand in photoluminescent complexes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume